

Mass Spectral Characterization of Triazophos-d5: An In-depth Technical Guide

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Compound of Interest

Compound Name: Triazophos-d5

Cat. No.: B15558740

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectral characterization of **Triazophos-d5**, a deuterated internal standard for the organophosphate insecticide Triazophos. This document details its mass spectral properties, fragmentation patterns, and analytical methodologies for its detection and quantification. The information presented is intended to support researchers in developing and validating analytical methods for the monitoring of Triazophos in various matrices.

Introduction to Triazophos and its Deuterated Analog

Triazophos is a broad-spectrum organophosphate insecticide and acaricide used to control a variety of insect pests on crops. Due to its potential toxicity, monitoring its residue levels in food and environmental samples is crucial. **Triazophos-d5**, with five deuterium atoms on the phenyl ring, serves as an ideal internal standard for quantitative analysis by mass spectrometry. Its chemical properties are nearly identical to Triazophos, but its increased mass allows for clear differentiation in mass spectra, enabling accurate quantification through isotope dilution methods.

Mass Spectral Data of Triazophos-d5

The mass spectral characteristics of **Triazophos-d5** are essential for its identification and quantification. The following tables summarize the key mass-to-charge ratios (m/z) for the parent and expected product ions in both Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS Characterization (Positive Electrospray Ionization - ESI+)

In positive ion electrospray ionization, **Triazophos-d5** is expected to form a protonated molecule, $[M+H]^+$. The fragmentation of this precursor ion will yield characteristic product ions. The predicted Multiple Reaction Monitoring (MRM) transitions are based on the known fragmentation of unlabeled Triazophos.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Predicted Collision Energy (eV)	Description
Triazophos-d5	319.1	167.1	20 - 30	Phenyl-d5-triazole moiety
139.1	30 - 40	Further fragmentation of the phenyl-d5-triazole		
96.0	40 - 50	Phenyl-d5 fragment		
Triazophos (unlabeled)	314.1	162.1	20 - 30	Phenyl-triazole moiety
134.0	30 - 40	Further fragmentation of the phenyl-triazole		
91.0	40 - 50	Phenyl fragment		

Note: The collision energies are predicted ranges and should be optimized for the specific instrument used.

GC-MS Characterization (Electron Ionization - EI)

Under Electron Ionization (EI) conditions, **Triazophos-d5** will undergo more extensive fragmentation. The following table lists the expected key fragment ions.

Analyte	Molecular Ion (m/z)	Key Fragment Ions (m/z)	Description
Triazophos-d5	318.1	166.1	Phenyl-d5-triazole fragment
138.1	Further fragmentation of the phenyl-d5-triazole		
96.0	Phenyl-d5 fragment		
155.0	Diethyl thiophosphate fragment		
Triazophos (unlabeled)	313.1	161.0	Phenyl-triazole fragment
133.0	Further fragmentation of the phenyl-triazole		
91.0	Phenyl fragment		
155.0	Diethyl thiophosphate fragment		

Experimental Protocols

The following protocols provide a detailed methodology for the analysis of Triazophos using **Triazophos-d5** as an internal standard. These can be adapted for various sample matrices.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely used sample preparation technique for pesticide residue analysis in food matrices.^{[1][2][3]}

Materials:

- Homogenized sample (e.g., fruit, vegetable, or soil)
- Acetonitrile (ACN)
- Magnesium sulfate (anhydrous)
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB) (for pigmented matrices)
- 50 mL centrifuge tubes
- 15 mL centrifuge tubes for dispersive SPE (d-SPE)

Procedure:

- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add the internal standard solution (**Triazophos-d5**) at a known concentration.
- Shake vigorously for 1 minute.
- Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
- Shake vigorously for 1 minute.

- Centrifuge at $\geq 3000 \times g$ for 5 minutes.
- Transfer an aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing PSA, C18, and anhydrous magnesium sulfate (and GCB if necessary).
- Shake for 30 seconds.
- Centrifuge at $\geq 3000 \times g$ for 5 minutes.
- The resulting supernatant is ready for LC-MS/MS or GC-MS analysis.

LC-MS/MS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 μm particle size).
- Mobile Phase A: 5 mM Ammonium acetate in water with 0.1% formic acid.
- Mobile Phase B: 5 mM Ammonium acetate in methanol with 0.1% formic acid.
- Gradient: A typical gradient would start at 95% A, ramp to 5% A over several minutes, hold, and then return to initial conditions for equilibration. The specific gradient should be optimized for adequate separation from matrix interferences.
- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 5 - 10 μL .
- Column Temperature: 40 $^{\circ}\text{C}$.

Mass Spectrometer Conditions (Positive ESI):

- Ion Source: Electrospray Ionization (ESI), positive mode.
- Capillary Voltage: 3.5 - 4.5 kV.
- Source Temperature: 120 - 150 °C.
- Desolvation Temperature: 350 - 450 °C.
- Cone Gas Flow: ~50 L/hr.
- Desolvation Gas Flow: ~800 L/hr.
- Collision Gas: Argon.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).

GC-MS/MS Analysis

Instrumentation:

- Gas chromatograph with a split/splitless injector.
- Triple quadrupole mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

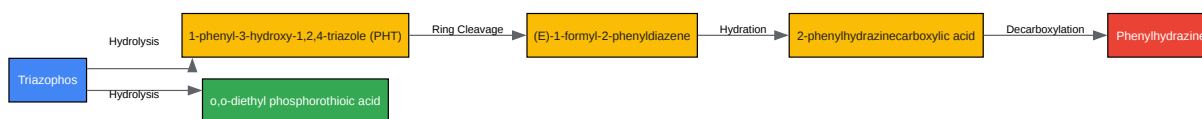
- Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow of 1.0 - 1.5 mL/min.
- Injector Temperature: 250 - 280 °C.
- Injection Mode: Splitless.
- Oven Temperature Program: Start at 60-80°C, hold for 1-2 minutes, ramp at 10-25°C/min to 280-300°C, and hold for 5-10 minutes. The program should be optimized for the specific application.

Mass Spectrometer Conditions (EI):

- Ion Source: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230 - 250 °C.
- Transfer Line Temperature: 280 - 300 °C.
- Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

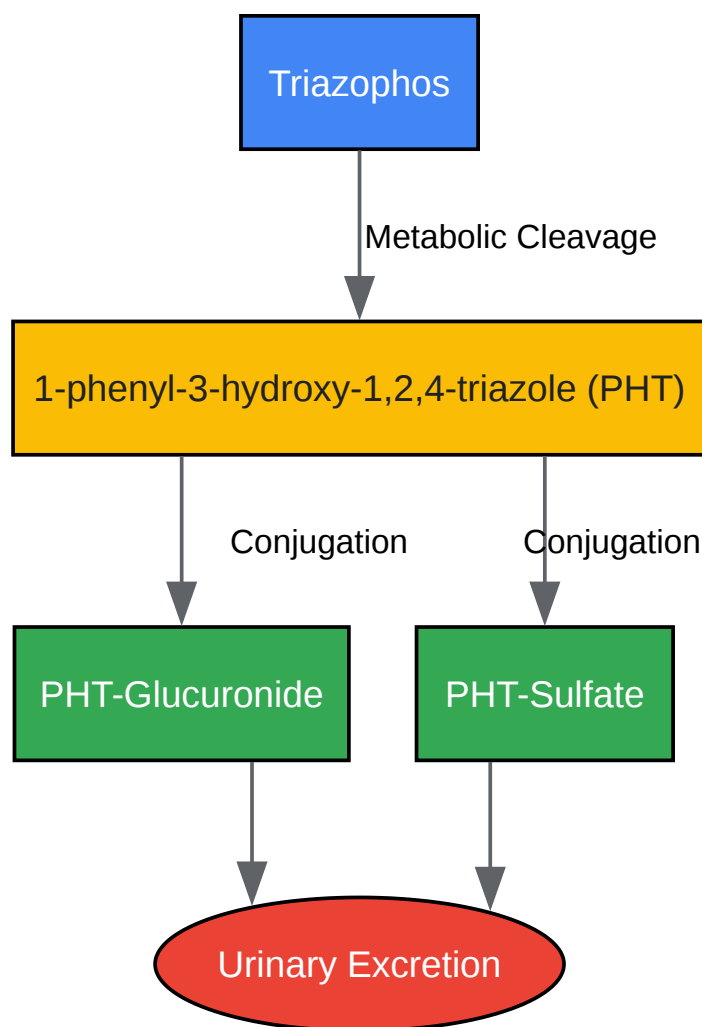
Signaling and Metabolic Pathways

Understanding the fate of Triazophos in biological systems is crucial for assessing its toxicological impact. The following diagrams illustrate the microbial degradation and mammalian metabolic pathways of Triazophos.



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Caption: Microbial degradation pathway of Triazophos.

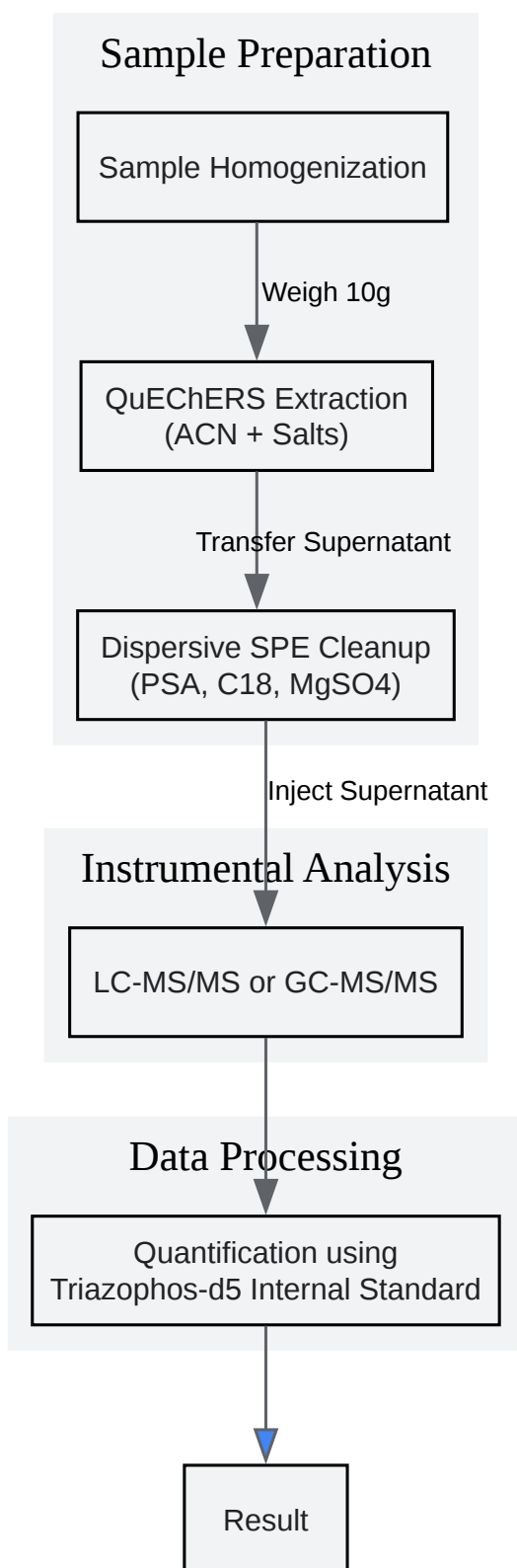


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Caption: Mammalian metabolic pathway of Triazophos.

Experimental Workflow

The overall workflow for the quantitative analysis of Triazophos using **Triazophos-d5** as an internal standard is depicted below.



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